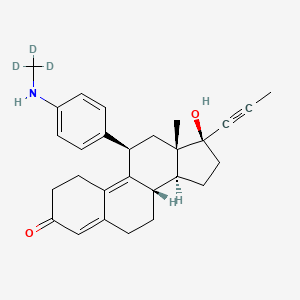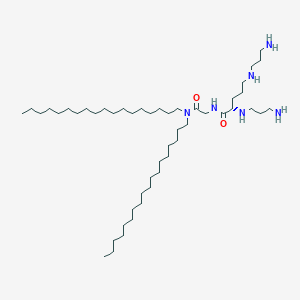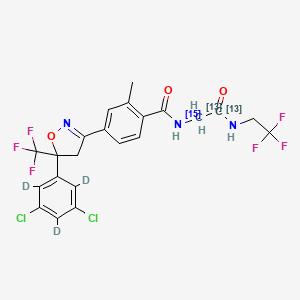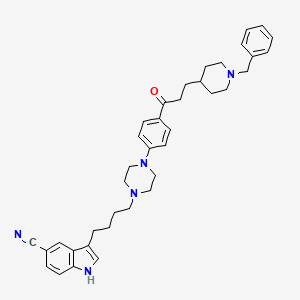
AChE-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-5 typically involves the reaction of specific piperazine derivatives with 1,3-dicarbonyl compounds. This process is mediated by manganese (III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of this compound.
化学反应分析
Types of Reactions
AChE-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms of this compound.
科学研究应用
AChE-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
作用机制
AChE-IN-5 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s ability to hydrolyze acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The molecular targets include the anionic site and the esteratic subsite of acetylcholinesterase, where this compound forms stable interactions .
相似化合物的比较
AChE-IN-5 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While all these compounds inhibit acetylcholinesterase, this compound is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:
Donepezil: A reversible inhibitor with a long duration of action.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that also modulates nicotinic receptors.
This compound stands out for its potential to provide more targeted inhibition with fewer side effects, making it a promising candidate for further research and development.
属性
分子式 |
C38H45N5O |
|---|---|
分子量 |
587.8 g/mol |
IUPAC 名称 |
3-[4-[4-[4-[3-(1-benzylpiperidin-4-yl)propanoyl]phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C38H45N5O/c39-27-32-9-15-37-36(26-32)34(28-40-37)8-4-5-19-41-22-24-43(25-23-41)35-13-11-33(12-14-35)38(44)16-10-30-17-20-42(21-18-30)29-31-6-2-1-3-7-31/h1-3,6-7,9,11-15,26,28,30,40H,4-5,8,10,16-25,29H2 |
InChI 键 |
GAESUMXHPCHJKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCC(=O)C2=CC=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N)CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


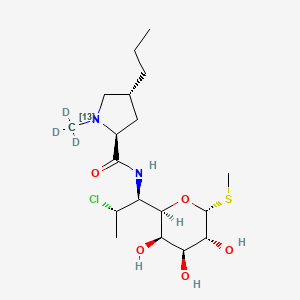
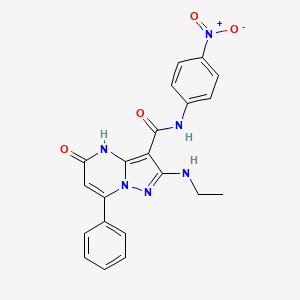
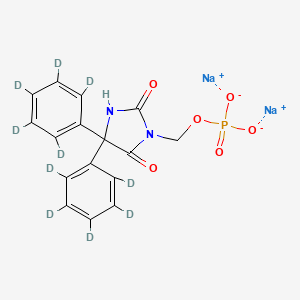
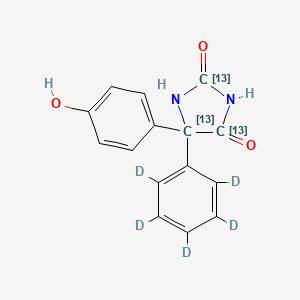
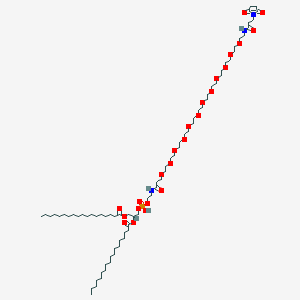
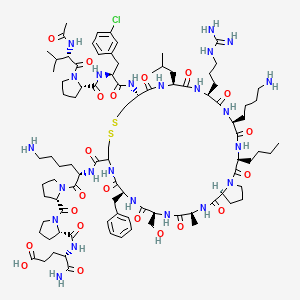
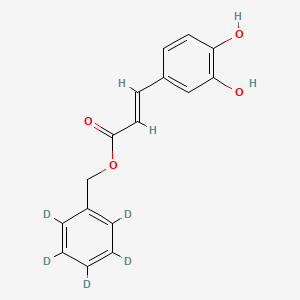
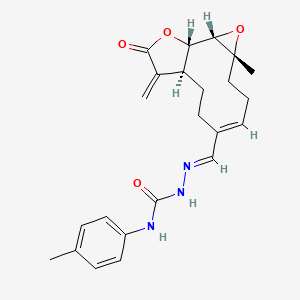
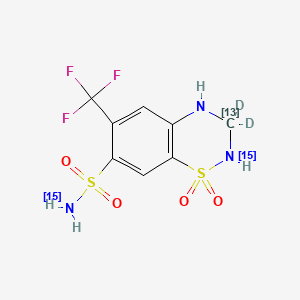
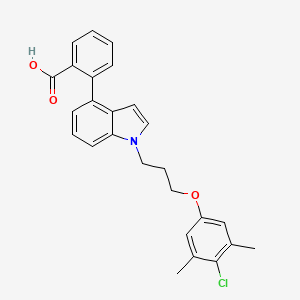
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
